molecular formula C14H13N5O B11033909 (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11033909
M. Wt: 267.29 g/mol
InChI Key: NXRDMOCUJYECJD-UHFFFAOYSA-N
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Description

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a hydrazinylidene group, and a dimethylpyrimidinyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with isatin under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined indole and pyrimidine structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C14H13N5O/c1-8-7-9(2)16-14(15-8)19-18-12-10-5-3-4-6-11(10)17-13(12)20/h3-7,17,20H,1-2H3

InChI Key

NXRDMOCUJYECJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=NC2=C(NC3=CC=CC=C32)O)C

Origin of Product

United States

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